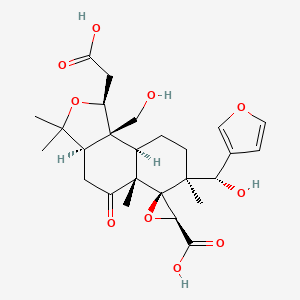

Limonoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

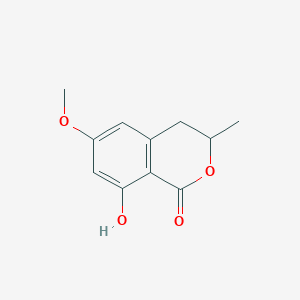

Limonoic acid is a limonoid, a dicarboxylic acid, a member of furans and an epoxide. It is a conjugate acid of a limonoate(2-).

Wissenschaftliche Forschungsanwendungen

Bioactivity and Biomedical Prospects

Limonoids, including limonoic acid, are secondary metabolites predominantly found in citrus fruits. Historically, their bitter character impacted the quality of citrus fruits and juices. However, research has shown their potential in improving human health due to their anticancer, cholesterol-lowering, and antiviral properties. This has shifted the focus of limonoid research from addressing their bitterness in citrus products to exploring their potential health benefits (Manners, 2007).

Protolimonoid Biosynthesis

Limonoids like this compound are natural products from the Meliaceae and Rutaceae families. They are known for their insecticidal activity and potential pharmaceutical properties. Research has identified key enzymes responsible for the biosynthesis of protolimonoids, which are precursors to limonoids. This understanding paves the way for metabolic engineering to produce high-value limonoids for pharmaceutical use and enhance insect resistance in crops (Hodgson et al., 2019).

Potential Health Benefits

Limonoids, including this compound, exhibit a wide range of biological properties such as anticancer, antibacterial, antifungal, antimalarial, and antiviral activities. Recent developments suggest these compounds are promising candidates for cancer chemoprevention and therapy, indicating potential medicinal and nutraceutical uses (Tundis, Loizzo, & Menichini, 2014).

Biological Activities

Limonoids are distinctive metabolites in the Rutales plant order, known for their insect antifeedant, growth regulating properties, and various medicinal effects in animals and humans. This includes antifungal, bactericidal, and antiviral activity. Understanding their structure has been key to relating these activities to the evolution of limonoids (Champagne et al., 1992).

Interference with Bacterial Signaling

Certain citrus limonoids, including isolimonic acid and ichangin, have demonstrated significant inhibition of autoinducer-mediated cell-cell signaling and biofilm formation in bacteria like Vibrio harveyi. This suggests their potential role in modulating bacterial cell-cell signaling and could have implications for antibacterial strategies (Vikram et al., 2011).

Cancer Chemoprevention

Citrus limonoids, including this compound, have shown substantial anticancer activity. They have been identified as free of toxic effects in animal models, making them potential candidates for use against human cancer in natural fruits, fortified citrus products, or in purified forms (Ejaz, Ejaz, Matsuda, & Lim, 2006).

Biochemical and Biological Functions

Limonoids, including this compound, play a significant role in fruit quality and possibly human health. Research on the creation of transgenic citrus trees that produce fruits free of limonoid bitterness is in progress. Limonoids have also been shown to induce enzyme activity that may contribute to health benefits (Hasegawa & Miyake, 1996).

Eigenschaften

Molekularformel |

C26H34O10 |

|---|---|

Molekulargewicht |

506.5 g/mol |

IUPAC-Name |

(1S,2'S,3aR,5aR,6R,7S,9aR,9bR)-1-(carboxymethyl)-7-[(S)-furan-3-yl(hydroxy)methyl]-9b-(hydroxymethyl)-3,3,5a,7-tetramethyl-5-oxospiro[1,3a,4,8,9,9a-hexahydrobenzo[e][2]benzofuran-6,3'-oxirane]-2'-carboxylic acid |

InChI |

InChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1 |

InChI-Schlüssel |

WOJQWDNWUNSRTA-MSGMIQHVSA-N |

Isomerische SMILES |

C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)O)(C(=O)C[C@@H]4[C@@]2([C@@H](OC4(C)C)CC(=O)O)CO)C)[C@H](C5=COC=C5)O |

SMILES |

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)CO)CCC(C34C(O4)C(=O)O)(C)C(C5=COC=C5)O)C)C |

Kanonische SMILES |

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)CO)CCC(C34C(O4)C(=O)O)(C)C(C5=COC=C5)O)C)C |

Herkunft des Produkts |

United States |

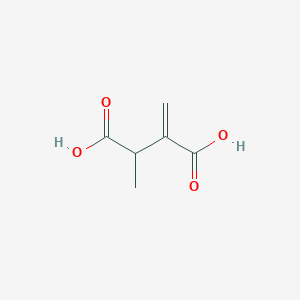

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

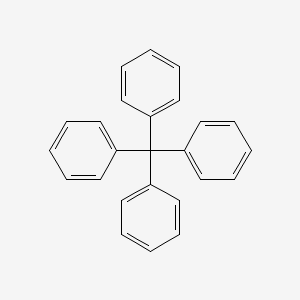

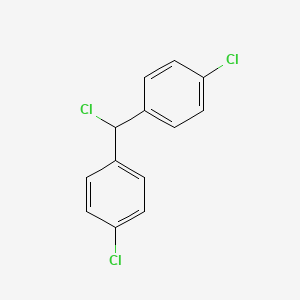

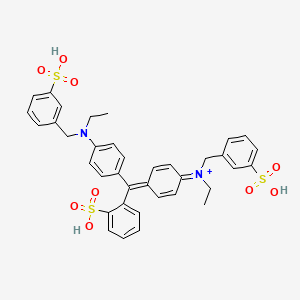

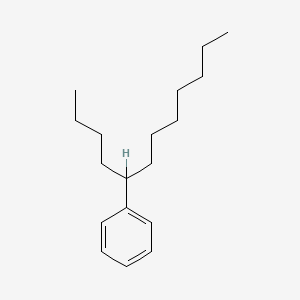

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.